molecular formula C11H14F2O2 B7992747 3-n-Butoxy-4,5-difluorobenzyl alcohol

3-n-Butoxy-4,5-difluorobenzyl alcohol

Cat. No.: B7992747
M. Wt: 216.22 g/mol
InChI Key: WHYCLTLCCIZMNO-UHFFFAOYSA-N
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Description

3-n-Butoxy-4,5-difluorobenzyl alcohol is a fluorinated aromatic alcohol characterized by a butoxy group (-OC₄H₉) at the 3-position and fluorine atoms at the 4- and 5-positions of the benzyl ring. Its synthesis and applications are likely tied to pharmaceutical or fine chemical intermediates, leveraging the electron-withdrawing properties of fluorine and the hydrophobicity of the butoxy group.

Properties

IUPAC Name

(3-butoxy-4,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-2-3-4-15-10-6-8(7-14)5-9(12)11(10)13/h5-6,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYCLTLCCIZMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4,5-difluorobenzyl alcohol typically involves the reaction of 4,5-difluorobenzyl alcohol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4,5-difluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-n-Butoxy-4,5-difluorobenzaldehyde or 3-n-Butoxy-4,5-difluorobenzoic acid.

    Reduction: 3-n-Butoxy-4,5-difluorotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-n-Butoxy-4,5-difluorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-n-Butoxy-4,5-difluorobenzyl alcohol with structurally related fluorinated benzyl alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Purity Solubility (Water) Availability Status Reference
3-n-Butoxy-4,5-difluorobenzyl alc. C₁₁H₁₄F₂O₂* ~216.18 -OBut (3), -F (4,5) N/A N/A Discontinued
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 -F (3,5) 98% Moderate Commercially available
3,4,5-Trifluorobenzyl alcohol C₇H₅F₃O 162.11 -F (3,4,5) 97% 100 g/L Available (Thermo Sci.)
2-Ethoxy-3,5-difluorobenzyl alcohol C₉H₁₀F₂O₂ 188.17 -OEt (2), -F (3,5) 97% N/A Available (1g, 5g)
4-Ethoxy-3,5-difluorobenzyl alcohol C₉H₁₀F₂O₂ 188.17 -OEt (4), -F (3,5) 97% N/A Discontinued
2-Chloro-3,5-difluorobenzyl alcohol C₇H₅ClF₂O 178.56 -Cl (2), -F (3,5) 95% N/A Available (1g, 5g)
3,5-Bis(trifluoromethyl)benzyl alc. C₉H₆F₆O 244.13 -CF₃ (3,5) N/A N/A Available
Key Observations:
  • Substituent Effects: Hydrophobicity: Longer alkoxy chains (e.g., butoxy vs. Electron-Withdrawing Groups: Fluorine and trifluoromethyl (-CF₃) substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions . Steric Effects: Bulkier groups like -CF₃ may hinder synthetic accessibility compared to smaller substituents like -F or -Cl.
  • Solubility : 3,4,5-Trifluorobenzyl alcohol exhibits high water solubility (100 g/L) due to its polar trifluorinated structure, whereas ethoxy/butoxy derivatives are likely less soluble .

Biological Activity

3-n-Butoxy-4,5-difluorobenzyl alcohol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl alcohol structure with two fluorine substituents at the 4 and 5 positions and a butoxy group at the 3 position. This unique arrangement may influence its biological interactions and efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. The compound has shown varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Helicobacter pylori8 µg/mL

The data indicates that the compound exhibits notable antimicrobial activity, particularly against Helicobacter pylori, which is significant given its role in gastric diseases.

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)25.72 ± 3.95Induces apoptosis via ROS generation
AGS (Gastric Cancer)200 ± 6.5Activation of apoptotic pathways
U87 (Glioblastoma)45.2 ± 13.0Modulation of PI3K/AKT pathway

The anticancer effects appear to be mediated through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival and apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with various enzymes and receptors, leading to altered biochemical pathways that promote either microbial inhibition or cancer cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Helicobacter pylori Infection : A clinical trial involving patients with gastric ulcers showed that treatment with derivatives of this compound resulted in significant reduction of H. pylori load compared to standard antibiotic treatment.
  • Breast Cancer Treatment : In a study involving MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent for breast cancer.

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